molecular formula C17H11N3O2 B12066233 Pyridine-2,6-diylbis(pyridin-2-ylmethanone) CAS No. 219968-15-7

Pyridine-2,6-diylbis(pyridin-2-ylmethanone)

Cat. No.: B12066233
CAS No.: 219968-15-7
M. Wt: 289.29 g/mol
InChI Key: CSVPYFQEYITACO-UHFFFAOYSA-N
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Description

Pyridine-2,6-diylbis(pyridin-2-ylmethanone) is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of two pyridine rings connected through a central pyridine ring via methanone linkages. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming stable complexes with various metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridine-2,6-diylbis(pyridin-2-ylmethanone) typically involves the reaction of 2,6-diacetylpyridine with pyridine-2-carbaldehyde in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for pyridine-2,6-diylbis(pyridin-2-ylmethanone) are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Types of Reactions:

    Oxidation: Pyridine-2,6-diylbis(pyridin-2-ylmethanone) can undergo oxidation reactions, particularly at the methanone linkages, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction of the methanone groups can yield the corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium hydride and alkyl halides are used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated pyridine derivatives.

Scientific Research Applications

Pyridine-2,6-diylbis(pyridin-2-ylmethanone) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which pyridine-2,6-diylbis(pyridin-2-ylmethanone) exerts its effects is primarily through its ability to coordinate with metal ions. The compound acts as a bidentate or tridentate ligand, forming stable chelates with metals. These metal complexes can interact with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific metal ion and the nature of the complex formed.

Comparison with Similar Compounds

Uniqueness: Pyridine-2,6-diylbis(pyridin-2-ylmethanone) is unique due to its ability to form highly stable complexes with a variety of metal ions, making it versatile in both research and industrial applications. Its structure allows for multiple coordination modes, enhancing its utility in the synthesis of complex materials and catalysts.

Properties

CAS No.

219968-15-7

Molecular Formula

C17H11N3O2

Molecular Weight

289.29 g/mol

IUPAC Name

[6-(pyridine-2-carbonyl)pyridin-2-yl]-pyridin-2-ylmethanone

InChI

InChI=1S/C17H11N3O2/c21-16(12-6-1-3-10-18-12)14-8-5-9-15(20-14)17(22)13-7-2-4-11-19-13/h1-11H

InChI Key

CSVPYFQEYITACO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=NC(=CC=C2)C(=O)C3=CC=CC=N3

Origin of Product

United States

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